Methyl 2-(hydroxymethyl)thiazole-5-carboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxymethyl-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of thiourea and α-haloketones under basic conditions to form the thiazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of methyl 2-hydroxymethyl-thiazole-5-carboxylate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-carboxyl-thiazole derivatives.
Reduction: Formation of hydroxylated or alkylated thiazole derivatives.
Substitution: Formation of various substituted thiazole compounds with different functional groups.
Scientific Research Applications
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxymethyl-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A derivative with similar structural features but lacking the hydroxymethyl and carboxylate groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Uniqueness
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate groups, which enhance its reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)4-2-7-5(3-8)11-4/h2,8H,3H2,1H3 |
InChI Key |
MYDJOSWPXVKOLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CO |
Origin of Product |
United States |
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